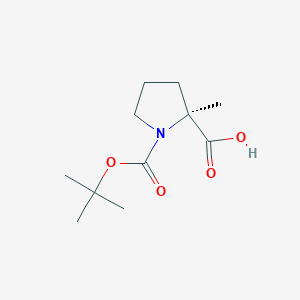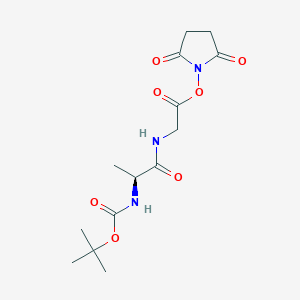
Boc-3,5-diiodo-tyr-ome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-3,5-diiodo-tyrosine methyl ester, also known as (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate, is a derivative of tyrosine. It is characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry .
Preparation Methods
The synthesis of Boc-3,5-diiodo-tyrosine methyl ester typically involves several steps:
Iodination: The starting material, tyrosine, undergoes iodination to introduce iodine atoms at the 3 and 5 positions on the phenyl ring.
Protection: The amino group of the iodinated tyrosine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Esterification: The carboxyl group of the protected iodinated tyrosine is esterified with methanol to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers for large-scale production.
Chemical Reactions Analysis
Boc-3,5-diiodo-tyrosine methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium thiocyanate.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Boc-3,5-diiodo-tyrosine methyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly those containing halogenated tyrosine residues.
Biological Studies: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions, as the halogenated tyrosine can serve as a probe for these interactions.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting thyroid hormone receptors, due to its structural similarity to thyroid hormones.
Mechanism of Action
The mechanism of action of Boc-3,5-diiodo-tyrosine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of iodine atoms enhances its binding affinity to these targets, allowing it to modulate their activity. For example, it can inhibit the activity of enzymes involved in thyroid hormone synthesis by mimicking the structure of natural thyroid hormones .
Comparison with Similar Compounds
Boc-3,5-diiodo-tyrosine methyl ester can be compared with other halogenated tyrosine derivatives, such as:
Boc-3-iodo-tyrosine methyl ester: Contains a single iodine atom at the 3 position.
Boc-3,5-dibromo-tyrosine methyl ester: Contains bromine atoms instead of iodine.
Boc-3,5-dinitro-tyrosine methyl ester: Contains nitro groups instead of halogens.
The uniqueness of Boc-3,5-diiodo-tyrosine methyl ester lies in its specific halogenation pattern and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis and biological studies.
Properties
CAS No. |
128781-80-6 |
|---|---|
Molecular Formula |
C15H19I2NO5 |
Molecular Weight |
547.12 g/mol |
IUPAC Name |
methyl (2R)-2-(3,5-diiodo-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C15H19I2NO5/c1-15(2,3)23-14(20)18-11(13(19)22-5)8-6-9(16)12(21-4)10(17)7-8/h6-7,11H,1-5H3,(H,18,20)/t11-/m1/s1 |
InChI Key |
KCRKNWPLSHNILS-LLVKDONJSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1)I)OC)I)C(=O)OC |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C(=C1)I)OC)I)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1)I)OC)I)C(=O)OC |
Synonyms |
BOC-3,5-DIIODO-TYR-OME; 128781-80-6; SCHEMBL5123861; C15H19I2NO5; CTK8B4810; LYSAEUWOAILRMR-NSHDSACASA-N; 6241AH; ZINC71788016; N-t-butoxycarbonyl-3,5-diiodo-L-tyrosinemethylester; 3,5-Diiodo-N-(tert-butoxycarbonyl)-L-tyrosinemethylester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558621.png)













